2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a complex organic compound that exhibits unique chemical properties due to its structural components. This compound combines a trifluoroacetamide group with a boronic ester moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C13H16BF3N2O3, and it has a molecular weight of 316.09 g/mol.
This compound falls under the category of pyridine derivatives and boronic esters. It is significant in organic chemistry for its potential applications in drug development and materials science.
The synthesis of 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves a multi-step process:
The reactions are typically performed under inert atmospheres to prevent moisture interference and may require specific temperature controls to optimize yield and purity.
The molecular structure of 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C13H16BF3N2O3 |
Molecular Weight | 316.09 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
InChI Key | NEGFQXBYNWXLEI-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(F)(F)F |
The structure features a pyridine ring substituted with a boronic ester and a trifluoroacetamide group.
The compound can participate in various chemical reactions typical for both pyridine derivatives and boronic esters:
These reactions often require specific catalysts and conditions (e.g., temperature and solvent choice) to achieve optimal yields.
In medicinal chemistry applications, the mechanism of action for 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves interactions with biological targets such as enzymes or receptors:
This dual functionality allows the compound to modulate biological activities effectively.
The physical properties of 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide include:
Key chemical properties include:
Relevant data regarding these properties can be found in product catalogs from chemical suppliers .
The unique structure of 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide allows for several scientific applications:
This compound's versatility makes it an important focus in ongoing chemical research and development initiatives.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4